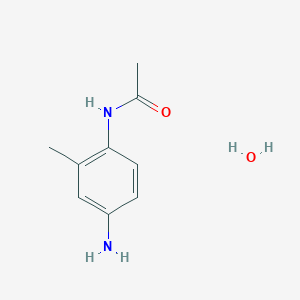

N-(4-Amino-2-methyl-phenyl)-acetamide hydrate

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)acetamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.H2O/c1-6-5-8(10)3-4-9(6)11-7(2)12;/h3-5H,10H2,1-2H3,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAZJOKUCWHCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation Procedure

| Reagents | Conditions | Notes |

|---|---|---|

| 4-Amino-2-methyl aniline | React with acetic anhydride or acetyl chloride | Cooling to 0-5 °C during addition to control reaction exotherm |

| Solvent | Acetic acid or inert solvents like 1,4-dioxane, THF | Solvent choice affects purity and yield |

| Reaction time | 1-3 hours | Stirring maintained for complete conversion |

- The amine is slowly added to acetic anhydride in a cooled reaction vessel to minimize side reactions.

- The reaction mixture is stirred at low temperature (0-5 °C) initially, then allowed to warm to room temperature.

- Completion is monitored by TLC or HPLC.

Reduction and Purification

- If starting from nitro precursors, reduction to the amino compound is achieved by catalytic hydrogenation or chemical reduction (e.g., iron chloride/hydrazine hydrate system).

- The crude product is isolated by filtration and washed.

- Recrystallization from aqueous alcohol (ethanol/water or methanol/water) yields the hydrate form with high purity.

- A study on related aminoacetanilides showed that acetylation in acetic anhydride at 0 °C followed by recrystallization from ethanol-water gave yields exceeding 85% with high purity (over 98%).

- Reduction of nitro intermediates using hydrazine hydrate in presence of ferric chloride catalyst in methanol solvent afforded aminoacetanilides with yields around 90%.

- The hydrate form is favored by recrystallization from mixed solvents containing water, which stabilizes the hydrate crystal lattice.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Acetylation | 4-Amino-2-methyl aniline + Acetic anhydride, 0-5 °C, 1-3 h | 85-90 | 95-98 | Controlled temperature critical |

| Reduction (if nitro precursor) | Hydrazine hydrate + FeCl3 catalyst, methanol, reflux 5 h | 90-91 | >98 | Catalytic reduction preferred |

| Recrystallization | Ethanol-water or methanol-water solvent | - | >99 | Produces stable hydrate crystals |

- The molar ratio of acetic anhydride to amine is typically 1.1:1 to ensure complete acetylation.

- Cooling during addition prevents side reactions such as over-acetylation or polymerization.

- The hydrate form is characterized by water molecules incorporated into the crystal lattice, confirmed by X-ray crystallography in literature, which enhances stability and handling.

The preparation of N-(4-Amino-2-methyl-phenyl)-acetamide hydrate is reliably achieved through acetylation of the corresponding amine under controlled low-temperature conditions, followed by purification via recrystallization from aqueous alcohol solvents. Reduction steps are required if starting from nitro derivatives, with hydrazine hydrate and ferric chloride catalysis being effective. The hydrate form is favored by recrystallization in water-containing solvents, yielding a stable, high-purity solid suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methyl-phenyl)-acetamide hydrate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that N-(4-Amino-2-methyl-phenyl)-acetamide hydrate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibacterial agents. The compound's structure allows it to interfere with bacterial cell wall synthesis, leading to cell lysis and death .

1.2 Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential use in treating conditions such as inflammation and pain relief. The presence of the amino group enhances its reactivity, allowing for modifications that can lead to more potent drug candidates .

Material Science Applications

2.1 Polymer Synthesis

This compound is utilized in synthesizing polymers and copolymers. Its amine functionality can participate in polycondensation reactions, leading to the formation of high-performance materials with desirable thermal and mechanical properties. This application is particularly relevant in developing coatings and adhesives .

2.2 Dyes and Pigments

The compound can also be used as a precursor for synthesizing azo dyes, which are widely used in textiles and food industries. The ability to modify the compound allows for the tuning of color properties and solubility, making it versatile for various dyeing applications .

Biochemical Research Applications

3.1 Proteomics Research

In biochemical studies, this compound is employed as a biochemical reagent for proteomics research. Its ability to form stable complexes with proteins aids in the purification and characterization of biomolecules .

3.2 Enzyme Inhibition Studies

The compound has been investigated for its potential role as an enzyme inhibitor. By altering specific enzymatic pathways, it may provide insights into metabolic processes and lead to the development of novel therapeutic agents targeting metabolic diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methyl-phenyl)-acetamide hydrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. Lidocaine Hydrochloride Hydrate Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride hydrate) shares the acetamide core but differs in substituents. Its aromatic ring has 2,6-dimethyl groups and a diethylamino side chain, contributing to its local anesthetic properties. Lidocaine’s bulkier substituents reduce aqueous solubility compared to the target compound, which may have improved solubility due to the polar amino group .

2.1.2. N-(3-Substituted Phenyl)-2,2,2-Trichloro-acetamides Compounds like N-(3-methylphenyl)-2,2,2-trichloro-acetamide () exhibit meta-substitution patterns, which significantly alter crystal packing and intermolecular interactions. Meta-substituted trichloro-acetamides show electron-withdrawing effects that stabilize crystal lattices, whereas the target compound’s amino group may enhance solubility and reactivity .

The 2-methyl group in the target compound could confer greater enzymatic stability, extending its half-life in biological systems .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Solubility: The amino group in the target compound enhances water solubility compared to lidocaine’s hydrophobic substituents.

- Stability : Trichloro-acetamides () exhibit higher thermal stability due to strong halogen bonding, whereas the target compound’s hydration may increase susceptibility to dehydration under heat .

Biological Activity

N-(4-Amino-2-methyl-phenyl)-acetamide hydrate, a compound with the molecular formula and a molecular weight of 182.22 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features an amino group and an acetamide moiety, which are pivotal for its biological interactions. The presence of the methyl group on the phenyl ring enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

This compound exhibits biological activity through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, facilitating interactions with proteins and nucleic acids.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, akin to other acetamide derivatives .

- Interaction with Fatty Acid Binding Proteins (FABPs) : Recent research indicates that compounds structurally similar to this compound may act as inhibitors of FABP4, which is implicated in cancer progression and metabolic disorders .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Inhibition of Cancer Cell Growth : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including colon and ovarian cancer cells. It appears to disrupt metabolic pathways essential for tumor growth .

- Mechanistic Insights : The inhibition of FABP4 has been linked to reduced metastasis and invasion of cancer cells. This suggests that this compound could be a potential candidate for further development as an antitumor agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects:

- Minimum Inhibitory Concentration (MIC) studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on colon cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating effective inhibition at relatively low concentrations. This study underscores the need for further exploration into its mechanism and therapeutic applications .

Case Study 2: Antimicrobial Activity

In a comparative study assessing various derivatives, this compound was found to exhibit superior antimicrobial activity compared to other tested compounds. The MIC values ranged from 5 to 20 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential utility in treating bacterial infections .

Data Tables

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare N-(4-Amino-2-methyl-phenyl)-acetamide hydrate, and what parameters critically influence reaction efficiency?

- Answer: Common methods include nucleophilic substitution of acetamide derivatives with substituted aniline precursors under reflux conditions. For example, hydrazinolysis in n-butanol with hydrazine hydrate is a key step, though reaction outcomes can vary with solvent polarity and temperature . Microwave-assisted synthesis in DMF with triethylamine as a catalyst has also been reported to improve yield and reduce side products . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (to prevent decomposition), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is essential to achieve ≥95% purity .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity in research settings?

- Answer: A combination of spectroscopic and chromatographic methods is recommended:

- NMR (1H/13C/15N): Confirms substituent positions and hydrogen bonding patterns (e.g., intramolecular interactions in derivatives) .

- IR spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends .

- HPLC: Detects impurities at ppm levels; methods include reverse-phase C18 columns with UV detection at λmax ~255 nm (similar to acetamide derivatives) .

- Elemental analysis: Validates empirical formulas within ±0.3% deviation .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Answer: Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation . Handling requires PPE (gloves, lab coat) and fume hood use to avoid inhalation or skin contact. Post-handling, wash with soap and water; in case of exposure, seek medical consultation with the compound’s SDS .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the physicochemical properties and stability of this compound?

- Answer: Intramolecular hydrogen bonds between the amide N-H and adjacent substituents (e.g., hydroxyl or amino groups) enhance thermal stability and reduce solubility in polar solvents. Variable-temperature NMR studies on analogous compounds show that these bonds persist in solution, affecting tautomerism and degradation pathways. X-ray crystallography confirms planar amide geometries stabilized by H-bonding, which may correlate with prolonged shelf life (>5 years under recommended storage) .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

- Answer: Discrepancies often arise from oversimplified solvation models in simulations. To address this:

- Use explicit solvent models (e.g., COSMO-RS) for solubility predictions.

- Validate with experimental solubility profiles in DMSO, water, and ethanol (common solvents for acetamides) .

- Cross-check reactivity predictions (e.g., hydrolysis rates) with kinetic studies under varying pH and temperature .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

- Answer:

- Substituent variation: Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the phenyl ring to modulate electron density at the amide group .

- Biological assays: Test analogs against target enzymes (e.g., PARP-1 for antitumor activity) using IC50 measurements.

- In silico docking: Compare binding affinities of analogs using software like AutoDock, correlating results with experimental inhibition data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.